molecular formula C19H20O6 B088028 Teucrin A CAS No. 12798-51-5

Teucrin A

Cat. No.: B088028
CAS No.: 12798-51-5
M. Wt: 344.4 g/mol
InChI Key: AONLJCCUYGGOSW-PJERILTQSA-N
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Description

Teucrin A is a natural product found in Teucrium chamaedrys, Teucrium webbianum, and other organisms with data available.

Mechanism of Action

Target of Action

Teucrin A, a furan-containing diterpenoid found in the herb germander, primarily targets proteins in the body . It is metabolically activated by cytochrome P450 enzymes . The primary targets of this compound are proteins of mitochondrial and endoplasmic reticulum origin, as well as several cytosolic proteins . These proteins play major roles in gene expression, small molecule biochemistry, and cellular function and maintenance .

Mode of Action

This compound interacts with its targets through covalent modification . The compound is metabolically activated by cytochrome P450 enzymes into a reactive metabolite, the 1,4-enedial derivative of this compound . This metabolite can form adducts with proteins, particularly those containing lysine and cysteine residues .

Biochemical Pathways

The biochemical pathways affected by this compound involve lipid, amino acid, and drug metabolism . The compound’s interaction with its targets can influence these pathways, leading to changes in cellular function and maintenance .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is metabolically activated by cytochrome P450 enzymes into a reactive metabolite . .

Result of Action

The action of this compound results in molecular and cellular effects. The compound’s interaction with its targets leads to changes in gene expression, small molecule biochemistry, and cellular function and maintenance . In addition, this compound is known for its hepatotoxicity in rodents and humans .

Biochemical Analysis

Biochemical Properties

Teucrin A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and involves several biochemical processes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Biological Activity

Teucrin A is a neoclerodane diterpenoid primarily found in the plant Teucrium chamaedrys (germander). This compound has garnered attention due to its significant biological activities, particularly its hepatotoxic effects, antioxidant properties, and potential therapeutic applications. This article will explore the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a furan ring that is crucial for its biological activity. The molecular formula of this compound is C20H30O5C_{20}H_{30}O_5, and it has been identified as a major component in the diterpenoid fraction of Teucrium species. Its structure contributes to both its therapeutic potential and its toxicity.

1. Hepatotoxicity

This compound is primarily noted for its hepatotoxic effects. Research indicates that it can induce liver damage at specific dosages. For instance, in animal studies:

  • Acute Toxicity : At a dose of 150 mg/kg body weight (bw), this compound caused midzonal hepatic necrosis, comparable to higher doses of the acetone extract of Teucrium chamaedrys .
  • Sub-chronic Toxicity : In a study involving rats, administration of hydroalcoholic extracts containing this compound showed that doses of 1400 mg/kg bw/day resulted in severe liver toxicity, including necrosis and hypertrophy of hepatocytes .

2. Antioxidant Activity

This compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various biological systems. The antioxidant capacity was assessed using different assays, demonstrating that this compound can effectively inhibit lipid peroxidation and enhance cellular antioxidant defenses.

Study Method Findings
DPPH AssaySignificant reduction in DPPH radical levels at concentrations above 10 µg/mL.
ABTS AssayHigh scavenging activity observed, comparable to standard antioxidants.

3. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for further exploration as an antimicrobial agent.

Pathogen Activity Reference
Staphylococcus aureusInhibition at 50 µg/mL
Candida albicansModerate activity at 100 µg/mL

Case Studies

Several case studies have highlighted the adverse effects associated with the consumption of germander decoctions containing this compound:

  • Case Study 1 : Two patients developed severe acute liver injury after consuming wild germander decoction. Analysis revealed elevated levels of this compound correlating with liver damage markers .
  • Case Study 2 : An investigation into traditional versus modern decoction methods showed that variations in preparation could lead to differing levels of this compound and associated toxicity .

Properties

IUPAC Name

(1R,5'S,8S,9S,10S,11S)-5'-(furan-3-yl)-11-hydroxy-10-methylspiro[2-oxatricyclo[6.3.1.04,12]dodec-4(12)-ene-9,3'-oxolane]-2',3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6/c1-9-15(20)16-14-11(17(21)25-16)3-2-4-12(14)19(9)7-13(24-18(19)22)10-5-6-23-8-10/h5-6,8-9,12-13,15-16,20H,2-4,7H2,1H3/t9-,12+,13+,15+,16-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONLJCCUYGGOSW-PJERILTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2C3=C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@H]2C3=C(CCC[C@@H]3[C@@]14C[C@H](OC4=O)C5=COC=C5)C(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50926049
Record name 5'-(Furan-3-yl)-8-hydroxy-7-methyl-3,5,5a,7,8,8a-hexahydrospiro[naphtho[1,8-bc]furan-6,3'-oxolane]-2,2'(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12798-51-5
Record name Teucrin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12798-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Teucrin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012798515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-(Furan-3-yl)-8-hydroxy-7-methyl-3,5,5a,7,8,8a-hexahydrospiro[naphtho[1,8-bc]furan-6,3'-oxolane]-2,2'(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12798-51-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Teucrin A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9TAG4C3XL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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